molecular formula C23H19F2N3O2S2 B2948400 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1261022-22-3

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No. B2948400
CAS RN: 1261022-22-3
M. Wt: 471.54
InChI Key: SBSIBRCBWNTGRX-UHFFFAOYSA-N
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Description

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C23H19F2N3O2S2 and its molecular weight is 471.54. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibition of Key Enzymes in Cancer Therapy

One study highlights the synthesis of analogues, aiming at potential dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, thereby indicating potential for cancer therapy. The most potent compound among these demonstrated significant dual inhibitory activity against human TS and DHFR, suggesting a promising approach for designing cancer therapeutic agents (Gangjee et al., 2008).

Structural Analysis and Crystallography

Several studies focus on the crystal structures of derivatives, providing insights into their molecular conformations and potential interactions. These analyses reveal the compounds' folded conformations and intramolecular hydrogen bonding, crucial for understanding their biological activities and interactions with biological targets (Subasri et al., 2017), (Subasri et al., 2016).

Imaging and Radiolabeling Applications

Research into the radiosynthesis of selective radioligands for imaging translocator protein (18 kDa) with positron emission tomography (PET) explores the utility of these compounds in diagnostic imaging. Such applications demonstrate the compound's versatility beyond therapeutic use, contributing to advancements in medical imaging techniques (Dollé et al., 2008).

Vibrational Spectroscopy for Drug Analysis

Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, have been utilized to characterize these compounds further. Such studies provide valuable data on the molecular vibrations and structural integrity, essential for drug design and synthesis (Mary et al., 2022).

Antitumor Activity and Molecular Docking

Investigations into the antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlight their potential against various cancer cell lines. Such studies not only showcase the therapeutic potential of these compounds but also employ molecular docking to understand their mode of action at the molecular level (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S2/c24-16-11-17(25)13-18(12-16)28-22(30)21-19(8-10-31-21)27-23(28)32-14-20(29)26-9-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,10-13H,4,7,9,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSIBRCBWNTGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

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